molecular formula C11H12N2O3 B8422592 methyl 4-methoxymethyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

methyl 4-methoxymethyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Cat. No. B8422592
M. Wt: 220.22 g/mol
InChI Key: SGAFGQWYCYVCKP-UHFFFAOYSA-N
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Patent
US07468375B2

Procedure details

The title compound was prepared by alkylation of methyl 4-methoxymethyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate [prepared according to X. Doisy et al., Bioorg. Med. Chem. 1999, 7, 921-932) with 2,4-difluorobenzyl bromide in a manner similar to step 1 of example 2. 1H NMR (CDCl3) δ ppm. 8.70 (s, 1H), 7.31 (d, 1H, J=4.0 Hz), 6.71-6.98 (m, 4H), 5.36 (s, 2H), 5.12 (s, 2H), 3.92 (s, 3H), 3.38 (s, 3H). LCMS (API-ES, M+H+): 347.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[C:9]([C:10]([O:12][CH3:13])=[O:11])=[N:8][CH:7]=[C:6]2[NH:14][CH:15]=[CH:16][C:5]=12.[F:17][C:18]1[CH:25]=[C:24]([F:26])[CH:23]=[CH:22][C:19]=1[CH2:20]Br>>[F:17][C:18]1[CH:25]=[C:24]([F:26])[CH:23]=[CH:22][C:19]=1[CH2:20][N:14]1[C:6]2=[CH:7][N:8]=[C:9]([C:10]([O:12][CH3:13])=[O:11])[C:4]([CH2:3][O:2][CH3:1])=[C:5]2[CH:16]=[CH:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1=C2C(=CN=C1C(=O)OC)NC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CBr)C=CC(=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN2C=CC=3C2=CN=C(C3COC)C(=O)OC)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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